Methylfelbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-carbamoyloxy-2-methyl-2-phenylpropyl) carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(7-17-10(13)15,8-18-11(14)16)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,13,15)(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVWKKQRXCPWBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)N)(COC(=O)N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176659 | |
| Record name | 1,3-Propanediol, 2-methyl-2-phenyl-, dicarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22131-25-5 | |
| Record name | 1,3-Propanediol, 2-methyl-2-phenyl-, dicarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022131255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2-methyl-2-phenyl-, dicarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Methylfelbamate
Advanced Synthetic Routes to Methylfelbamate and its Analogues
The synthesis of this compound and its analogues is conceptually based on the established routes for felbamate (B1672329) (2-phenyl-1,3-propanediol dicarbamate). An advanced and versatile synthetic strategy can be proposed that allows for the introduction of a methyl group at various positions on the parent molecule. A plausible and efficient route commences with a substituted benzaldehyde (B42025), which serves as the foundational precursor.
One established method for the synthesis of the core 2-phenyl-1,3-propanediol (B123019) structure involves a multi-step sequence. google.comgoogle.comgoogle.com This can be adapted for this compound by starting with a methyl-substituted benzaldehyde (e.g., o-, m-, or p-tolualdehyde) to yield a methyl group on the phenyl ring. The general synthetic pathway is outlined below:
Oxime Formation: The initial step involves the reaction of the chosen methyl-substituted benzaldehyde with hydroxylamine (B1172632) sulfate (B86663) or hydrochloride to form the corresponding benzaldehyde oxime. google.com
Oxidation to Nitromethylbenzene: The resulting oxime is then oxidized to the corresponding nitromethylbenzene derivative. google.com This can be achieved using oxidizing agents like peracetic acid. google.com
Formation of the Nitrodiol: The substituted nitromethylbenzene is subsequently reacted with formaldehyde (B43269) in a Henry reaction to yield the 2-methylphenyl-2-nitro-1,3-propanediol. google.comgoogle.com
Reduction to the Aminodiol: The nitro group is then reduced to an amino group. A common method for this transformation is hydrogenation over a palladium on calcium carbonate catalyst. google.com
Conversion to the Diol: The amino group is subsequently removed to afford the 2-(methylphenyl)-1,3-propanediol.
Carbamation: The final and crucial step is the conversion of the diol to the dicarbamate, this compound. This can be accomplished through several methods:
Phosgene (B1210022) Method: Treatment of the diol with phosgene forms a dichlorocarbonate intermediate, which is then ammoniated with aqueous ammonium (B1175870) hydroxide (B78521) to yield the dicarbamate. google.com
Isocyanate Method: A more modern and often safer approach involves the reaction of the diol with an isocyanate, such as chlorosulfonyl isocyanate, followed by hydrolysis.
Urea (B33335) Method: Transcarbamoylation using urea in the presence of a suitable catalyst offers a greener alternative.
An alternative to introducing the methyl group on the phenyl ring is to have it on the propanediol (B1597323) backbone. This would require a different starting material, such as a methyl-substituted malonic ester, which can be reduced to the corresponding 2-methyl-2-phenyl-1,3-propanediol before the carbamation step.
Design Principles for this compound Analogues and Derivatives
The design of this compound analogues is guided by the desire to modulate its physicochemical and pharmacological properties. This involves systematic structural modifications to explore the structure-activity relationship (SAR) and potentially enhance efficacy or alter metabolic pathways.
Several strategies can be employed to create a diverse library of this compound derivatives. These modifications can be broadly categorized as follows:
Aromatic Ring Substitution: As demonstrated by the synthesis of a fluoro-felbamate derivative google.com, the phenyl ring is a prime target for modification. Introducing various substituents (e.g., alkyl, alkoxy, halogen, trifluoromethyl) at different positions can influence the electronic properties, lipophilicity, and metabolic stability of the molecule. For instance, electron-withdrawing groups might alter the compound's interaction with metabolic enzymes.
Carbamate (B1207046) Group Alteration: The carbamate moieties are essential for the activity of this class of compounds. Modifications could include N-alkylation or N-arylation of the carbamate nitrogen, or the replacement of the carbamate with bioisosteric groups. However, such changes would need to be carefully considered as the carbamate groups are often critical for the compound's mechanism of action.
A summary of potential structural modifications is presented in the table below:
| Modification Site | Type of Modification | Potential Impact |
| Phenyl Ring | Introduction of electron-donating or electron-withdrawing groups | Altered electronic properties, metabolic stability, and lipophilicity |
| Propanediol Backbone | Alkylation or cyclization | Changes in steric bulk, conformation, and receptor binding |
| Carbamate Groups | N-substitution or replacement with bioisosteres | Modified hydrogen bonding capacity and potential changes in mechanism of action |
If the methyl group is introduced at the C2 position of the propanediol backbone, a chiral center is created. Therefore, the stereoselective synthesis of this compound and its analogues becomes a critical consideration, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.
The key to a stereoselective synthesis lies in the preparation of an enantiomerically pure 2-methyl-2-phenyl-1,3-propanediol intermediate. Several strategies can be envisioned for this purpose:
Chiral Pool Synthesis: Starting from a readily available chiral building block that already contains the desired stereocenter.
Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in a key bond-forming reaction. For example, the asymmetric reduction of a suitable prochiral ketone or the asymmetric dihydroxylation of a corresponding alkene.
Enzymatic Resolution: Using enzymes, such as lipases, to selectively acylate one enantiomer of a racemic 2-methyl-2-phenyl-1,3-propanediol, allowing for the separation of the two enantiomers.
Chiral Auxiliary Methods: Attaching a chiral auxiliary to the precursor molecule to direct the stereochemical outcome of a subsequent reaction, followed by the removal of the auxiliary.
The synthesis of pinane-based 2-amino-1,3-diols in a stereoselective manner highlights the feasibility of controlling stereochemistry in similar systems. nih.gov Such methodologies could be adapted for the synthesis of chiral this compound analogues.
Characterization of Novel this compound-Related Chemical Entities
The unambiguous characterization of newly synthesized this compound analogues is essential to confirm their structure and purity. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. ¹H NMR provides information about the chemical environment of protons, their connectivity through spin-spin coupling, and their relative numbers. ¹³C NMR reveals the number and types of carbon atoms in the molecule. For a novel this compound analogue, specific chemical shifts and coupling patterns would be expected for the aromatic protons, the protons on the propanediol backbone, and the NH₂ protons of the carbamate groups.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. For this compound derivatives, characteristic absorption bands would be observed for the N-H and C=O stretching vibrations of the carbamate groups, as well as the C-H and C=C vibrations of the aromatic and aliphatic parts of the molecule.
Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to assess the purity of the synthesized compounds. By using appropriate stationary and mobile phases, it is possible to separate the desired product from any starting materials, byproducts, or impurities.
The table below summarizes the key characterization data expected for a hypothetical this compound derivative, 2-(4-methylphenyl)-1,3-propanediol dicarbamate.
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic protons (with splitting patterns indicative of para-substitution), a singlet for the methyl group on the phenyl ring, signals for the methine and methylene (B1212753) protons of the propanediol backbone, and a broad signal for the NH₂ protons of the carbamate groups. |
| ¹³C NMR | Resonances for the aromatic carbons (including the methyl-substituted carbon), the methyl carbon, the carbons of the propanediol backbone, and the carbonyl carbon of the carbamate groups. |
| Mass Spectrometry (HRMS) | A molecular ion peak corresponding to the exact mass of C₁₂H₁₆N₂O₄. |
| IR Spectroscopy | Absorption bands for N-H stretching (around 3400-3200 cm⁻¹), C=O stretching (around 1700 cm⁻¹), and C-O stretching (around 1250 cm⁻¹). |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Methylfelbamate
Correlating Molecular Structure with Biological Activity of Methylfelbamate and Analogues
The biological activity of this compound, as an anticonvulsant, is intricately linked to its molecular structure. SAR studies aim to identify which structural features are essential for its interaction with biological targets, such as the N-methyl-D-aspartate (NMDA) receptor, and how modifications to these features affect potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling employs statistical methods to establish mathematical relationships between molecular descriptors (e.g., electronic, steric, hydrophobic properties) and biological activity. For carbamate (B1207046) anticonvulsants, including Felbamate (B1672329), QSAR studies have identified key structural features influencing their efficacy. For instance, a QSAR study on carbamate anticonvulsants identified five crucial structural descriptors that directly relate to bioactivity, achieving 85-90% accuracy in predicting the activity of analogues nih.gov.
Applying QSAR to this compound derivatives would involve:
Descriptor Calculation: Generating a diverse set of this compound analogues and calculating various molecular descriptors (e.g., molecular weight, logP, polar surface area, topological indices, quantum chemical descriptors like partial charges or frontier orbital energies).
Activity Measurement: Obtaining experimental biological activity data (e.g., anticonvulsant potency in relevant assays) for these analogues.
Model Development: Using statistical techniques (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a model correlating descriptors with activity.
A hypothetical QSAR model might reveal that specific substituents on the phenyl ring or modifications to the carbamate groups significantly impact binding affinity to the NMDA receptor's glycine (B1666218) site or other relevant targets.
Molecular Mechanism of Action Research for Methylfelbamate
Elucidating Molecular Targets and Binding Interactions of Methylfelbamate and Analogues
Studies aimed at understanding how this compound and its related compounds interact with specific molecular targets have provided foundational insights into their pharmacological effects. These investigations typically involve in vitro binding assays and electrophysiological experiments to characterize the affinity and functional consequences of these interactions.
Research into the receptor binding profiles of Felbamate (B1672329), a closely related analogue, indicates its interactions with specific neuronal receptors. In vitro studies suggest that Felbamate may act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor-ionophore complex, specifically at the strychnine-insensitive glycine-recognition site drugbank.com. Furthermore, Felbamate has demonstrated weak inhibitory effects on gamma-aminobutyric acid (GABA) receptor binding and benzodiazepine (B76468) receptor binding drugbank.com. Detailed binding studies for Felbamate indicate a dissociation constant (Kb) of 0.7-1.1 mM for its interaction with the NMDA receptor channel blocking site nih.gov.
The modulation of ion channel activity is a key aspect of this compound's proposed mechanism of action. Investigations have focused on its effects on excitatory and inhibitory neurotransmitter receptor-gated ion channels.
While earlier hypotheses suggested Felbamate might act as a glycine-recognition site antagonist at the NMDA receptor, more detailed investigations have provided evidence to the contrary. Experimental data indicates that Felbamate competitively inhibits the binding of [3H]dizocilpine, a ligand that binds to the channel blocking site of the NMDA receptor nih.gov. Crucially, Felbamate did not reduce the specific binding of [3H]5,7-dichlorokynurenic acid, a ligand for the glycine (B1666218) recognition site nih.gov. Additionally, the kinetics of Felbamate's block of NMDA receptor currents were significantly faster than the dissociation time constant of glycine, further supporting that its primary action is not antagonism at the glycine site nih.gov.
Table 1: Felbamate Binding to NMDA Receptor Channel Site
| Receptor Target | Binding Site | Affinity (Kb) |
|---|
The broader impact of this compound on various neurotransmitter systems is an area of ongoing research. Understanding these interactions is vital for a comprehensive view of its pharmacological activity.
Information directly linking this compound or its close analogue Felbamate to the modulation of the serotonergic system was not found in the provided search results. While the serotonergic system plays a significant role in regulating mood, cognition, and various other brain functions, and research has explored the effects of various compounds on this system nih.govfrontiersin.orgmdpi.commdpi.com, specific data pertaining to this compound's interaction with serotonin (B10506) receptors or transporters is not available within the scope of this review.
Unfortunately, the conducted searches did not yield sufficient detailed research findings or specific data points necessary to construct the article according to the detailed outline provided. Specifically, information regarding this compound's interactions with the dopaminergic, glutamatergic, and cholinergic systems, as well as its precise enzyme inhibition/activation profiles and specific intracellular signaling pathway perturbations, remains limited in the accessible search results.
Without specific data on these mechanisms, it is not possible to generate the thorough, informative, and scientifically accurate content, including data tables, that your request requires, while strictly adhering to the provided outline and exclusions.
Preclinical Pharmacological Investigations of Methylfelbamate
In Vivo Preclinical Models and Translational Research for Methylfelbamate
Biomarker Identification in Preclinical Studies
A critical component of the preclinical pharmacological evaluation of any novel therapeutic agent involves the identification of biomarkers. Biomarkers are objectively measurable characteristics that can serve as indicators of normal biological processes, pathogenic processes, or pharmacological responses to a therapeutic intervention. In the context of drug development, they are instrumental for establishing proof of concept, elucidating mechanisms of action, and potentially streamlining clinical trials.
Despite a comprehensive search of scientific literature, specific preclinical studies detailing the identification of biomarkers for this compound are not publicly available. Therefore, this section will outline the established principles and methodologies for biomarker discovery in preclinical research that would be applicable to a compound like this compound, drawing upon general knowledge from neuropharmacology and drug development.
Preclinical biomarker strategies for a compound expected to have neuroprotective properties would typically focus on three main categories: pharmacodynamic (PD) biomarkers, mechanistic biomarkers, and safety biomarkers.
Pharmacodynamic (PD) Biomarkers: These biomarkers provide evidence of a drug's effect on its intended biological target. For a compound structurally related to felbamate (B1672329), which is known to interact with NMDA receptors, preclinical studies would likely investigate downstream markers of receptor modulation.
Mechanistic Biomarkers: These biomarkers help to elucidate the underlying mechanism of a drug's action. For a potential neuroprotective agent, investigations might focus on markers of neuroinflammation, oxidative stress, and apoptosis.
Safety Biomarkers: These are used to monitor for potential adverse effects of a drug candidate in preclinical models. Standard toxicological screens would assess markers of liver, kidney, and cardiac function.
The identification and validation of such biomarkers often involve a combination of techniques, including genomics, proteomics, and metabolomics, applied to biological samples from animal models of neurological disease.
Detailed Research Findings
As no direct research findings on this compound and biomarker identification are available, the following tables represent hypothetical data to illustrate the types of findings that would be sought in preclinical studies for a neuroprotective compound.
Table 1: Hypothetical Pharmacodynamic and Mechanistic Biomarkers in a Preclinical Model of Neurotoxicity
This interactive table illustrates potential changes in key biomarkers in a rodent model of glutamate-induced neurotoxicity following treatment with a hypothetical neuroprotective agent. The data presented are for illustrative purposes only and are not actual results for this compound.
| Biomarker Category | Biomarker | Control Group (Vehicle) | Neurotoxin Group (Vehicle) | Neurotoxin Group (Test Compound) | Percentage Change (vs. Neurotoxin Group) |
| Pharmacodynamics | Phospho-ERK | 100 ± 12 | 250 ± 30 | 150 ± 25 | -40% |
| c-Fos Expression | 1.0 ± 0.2 | 5.2 ± 0.8 | 2.5 ± 0.5 | -52% | |
| Neuroinflammation | TNF-α (pg/mg tissue) | 15 ± 3 | 85 ± 10 | 30 ± 5 | -65% |
| IL-1β (pg/mg tissue) | 10 ± 2 | 60 ± 8 | 22 ± 4 | -63% | |
| Oxidative Stress | 8-iso-PGF2α (pg/mg tissue) | 20 ± 4 | 110 ± 15 | 45 ± 7 | -59% |
| Superoxide Dismutase Activity | 100 ± 15 | 40 ± 8 | 80 ± 12 | +100% | |
| Neuronal Injury | Caspase-3 Activity | 1.0 ± 0.3 | 4.5 ± 0.7 | 1.8 ± 0.4 | -60% |
| Neurofilament Light Chain (NfL) | 50 ± 10 | 300 ± 40 | 120 ± 20 | -60% |
Data are presented as mean ± standard deviation.
Table 2: Hypothetical Dose-Response Relationship of a Key Biomarker
This table illustrates a hypothetical dose-response relationship for a key mechanistic biomarker, Tumor Necrosis Factor-alpha (TNF-α), in a preclinical model. This type of data is crucial for understanding the potency of a new chemical entity. The data are illustrative and not specific to this compound.
| Treatment Group | Dose (mg/kg) | Mean TNF-α Level (pg/mg tissue) | Standard Deviation |
| Vehicle Control | 0 | 85 | 10 |
| Test Compound | 1 | 65 | 8 |
| Test Compound | 3 | 48 | 6 |
| Test Compound | 10 | 30 | 5 |
| Test Compound | 30 | 25 | 4 |
The successful identification and validation of such biomarkers in the preclinical phase are critical for the rational progression of a drug candidate into clinical development. These markers can potentially be used in early-phase clinical trials to demonstrate target engagement and to aid in dose selection.
Prodrug Design and Bioprecursor Strategies for Methylfelbamate
Rationale for Prodrug Development of Methylfelbamate
The development of a prodrug, an inactive or less active derivative that is converted to the active drug within the body, is a well-established strategy to overcome undesirable pharmaceutical and pharmacokinetic properties of a parent compound. For a hypothetical this compound prodrug, the primary goals would likely revolve around improving its physicochemical properties, optimizing its pharmacokinetic profile, and potentially reducing metabolic liabilities.
Key objectives for designing a this compound prodrug could include:
Enhanced Aqueous Solubility: If this compound exhibits poor water solubility, a common challenge for many oral medications, a prodrug approach could be employed to transiently increase its solubility for improved dissolution and absorption.
Improved Permeability: The ability of a drug to permeate biological membranes is crucial for its absorption. A more lipophilic prodrug of this compound could be designed to enhance its passage across the gastrointestinal tract.
Site-Specific Delivery: By targeting specific enzymes that are abundant at the desired site of action, a prodrug can be designed to release the active this compound preferentially in that tissue, potentially increasing efficacy and reducing systemic side effects.
Controlled Release and Extended Duration of Action: A prodrug can be engineered to undergo slow conversion to the active moiety, thereby maintaining therapeutic concentrations for a longer period and reducing dosing frequency.
Circumvention of First-Pass Metabolism: If this compound is subject to extensive metabolism in the liver before reaching systemic circulation (the first-pass effect), a prodrug could be designed to be resistant to these metabolic enzymes, thus increasing its oral bioavailability.
Table 1: Potential Rationale for this compound Prodrug Development
| Rationale | Description |
| Improve Oral Bioavailability | Overcome poor solubility, low permeability, or extensive first-pass metabolism. |
| Enhance Patient Compliance | Reduce dosing frequency through extended-release mechanisms. |
| Increase Therapeutic Index | Achieve site-specific drug delivery to maximize efficacy and minimize systemic toxicity. |
| Improve Physicochemical Properties | Address issues such as poor stability or taste. |
Chemical Modification Strategies for Enhanced Biotransformation of this compound
The core of prodrug design lies in the chemical modification of the active drug. For this compound, this would involve attaching a temporary chemical group (a promoiety) to a functional group within its structure. The nature of this promoiety is critical as it dictates the prodrug's properties and its bioconversion mechanism.
Common chemical modification strategies include:
Esterification: If this compound contains a hydroxyl or carboxyl group, forming an ester prodrug is a frequent approach. The lability of the ester bond can be tuned by modifying the promoiety to control the rate of hydrolysis.
Amidation: For amine-containing drugs, amide prodrugs can be synthesized. These are generally more stable than esters and can be designed for slower release of the parent drug.
Carbamate (B1207046) Formation: Carbamate linkages offer another versatile option for modifying hydroxyl or amine groups in this compound.
Phosphate (B84403) Esters: To significantly enhance aqueous solubility, a phosphate group can be attached to a hydroxyl moiety. These prodrugs are often cleaved by alkaline phosphatases.
Enzymatic Activation Mechanisms
The release of the active drug from its prodrug form is typically mediated by enzymes. The choice of promoiety is often guided by the desire to leverage specific enzymes for activation.
Key enzymes involved in prodrug activation include:
Esterases: These enzymes, abundant in the blood, liver, and other tissues, hydrolyze ester linkages. Carboxylesterases are a major class of esterases involved in the activation of many ester-based prodrugs.
Phosphatases: Alkaline phosphatases, found in various tissues including the intestine and bone, are responsible for cleaving phosphate esters.
Cytochrome P450 (CYP) Enzymes: While primarily known for drug metabolism and inactivation, CYP enzymes can also be exploited for the bioactivation of certain prodrugs through oxidative or reductive reactions.
Amidases: These enzymes catalyze the hydrolysis of amide bonds, releasing the parent amine drug.
Targeted Prodrug Design Principles for this compound
A more advanced approach involves designing prodrugs that are selectively activated at their target site. This strategy aims to maximize the therapeutic effect while minimizing off-target side effects.
Principles for targeted prodrug design for this compound could include:
Enzyme-Specific Activation: This involves designing a promoiety that is a specific substrate for an enzyme that is overexpressed in the target tissue (e.g., certain tumors or inflamed tissues).
Transporter-Mediated Uptake: The prodrug can be designed to be a substrate for a specific transporter protein that is highly expressed on the surface of target cells, leading to selective accumulation of the prodrug within those cells before its conversion to the active drug.
Evaluation of Bioconversion and Active Moiety Release In Vitro and Ex Vivo
Before a prodrug can be considered for further development, its bioconversion to the active drug must be thoroughly evaluated. This is typically done using a combination of in vitro and ex vivo models.
In Vitro Evaluation:
Plasma/Blood Stability: The stability of the this compound prodrug is assessed in plasma or whole blood from different species (including human) to determine its rate of enzymatic and chemical hydrolysis.
Tissue Homogenates: Incubating the prodrug with homogenates of tissues such as the liver, intestine, or kidney can identify the primary sites of bioconversion and the enzymes involved.
Recombinant Enzymes: Using purified recombinant enzymes (e.g., specific carboxylesterases or CYP isozymes) can confirm the precise enzymatic pathways responsible for prodrug activation.
Ex Vivo Evaluation:
Isolated Perfused Organs: Models such as the isolated perfused liver or intestine can provide a more physiologically relevant assessment of prodrug metabolism and the release of the active moiety.
Precision-Cut Tissue Slices: This technique allows for the study of bioconversion in intact tissue architecture, preserving cell-cell interactions and the natural enzymatic environment.
Table 2: Hypothetical In Vitro Bioconversion of a this compound Ester Prodrug
| Biological Matrix | Half-life of Prodrug (min) | Formation Rate of this compound (µM/min) |
| Human Plasma | 120 | 0.5 |
| Human Liver Microsomes | 30 | 2.1 |
| Human Intestinal S9 Fraction | 60 | 1.2 |
The data in such a table would be crucial for predicting the in vivo behavior of the prodrug and for selecting the most promising candidates for further preclinical development.
Metabolism and Pharmacokinetic Research of Methylfelbamate in Preclinical Models
In Vitro Metabolism Studies of Methylfelbamate
Comprehensive in vitro metabolism studies are fundamental to predicting a drug's fate in the body. These experiments, typically conducted using liver microsomes, S9 fractions, or hepatocytes, are designed to elucidate metabolic pathways, identify the enzymes responsible for metabolism, and characterize the resulting metabolites. However, no specific data from such studies on this compound could be located.
Hepatic Metabolism and Enzyme Identification
Information regarding the hepatic metabolism of this compound and the specific cytochrome P450 (CYP) enzymes or other drug-metabolizing enzymes involved in its biotransformation is not available in the reviewed literature. Standard preclinical assessments would involve incubating this compound with various human and animal liver preparations to identify the primary enzymes responsible for its breakdown.
Metabolite Identification and Profiling
Similarly, there is no available information on the metabolites formed from this compound in in vitro systems. Metabolite profiling is crucial for understanding a compound's potential for active or toxic metabolites. This process typically involves sophisticated analytical techniques to isolate and identify the chemical structures of metabolites produced in preclinical models.
In Vivo Pharmacokinetic Characterization in Preclinical Species for this compound
In vivo studies in animal models are essential to understand how a compound is absorbed, distributed throughout the body, and ultimately eliminated. The absence of published preclinical pharmacokinetic data for this compound means that its behavior in a whole-organism setting remains uncharacterized.
Absorption, Distribution, and Excretion Pathways
Details regarding the absorption of this compound following administration, its distribution into various tissues, and the primary routes of its excretion from the body in any preclinical species are not documented in the available literature.
Species-Specific Metabolic Differences
Understanding how the metabolism of a compound varies between different preclinical species and humans is a critical aspect of drug development. Without any metabolic data for this compound in any species, no such comparisons can be made.
Brain Penetration and Central Nervous System Disposition
For compounds with potential central nervous system activity, characterizing their ability to cross the blood-brain barrier is paramount. There is no publicly available information from preclinical studies that describes the extent of this compound's penetration into the brain or its disposition within the central nervous system.
Drug-Drug Interaction Potential in Preclinical Systems
The potential for a drug candidate to interact with co-administered therapies is a critical aspect of preclinical evaluation. For this compound, while direct studies are limited, an understanding of its potential drug-drug interactions can be inferred from preclinical data on its parent compound, felbamate (B1672329). These interactions primarily revolve around the modulation of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) system.
Preclinical research indicates that felbamate is a substrate for CYP3A4 and CYP2E1. nih.gov This suggests that substances that induce or inhibit these enzymes could alter the metabolism of this compound. For instance, known inducers of CYP3A4, such as certain anticonvulsants, have been shown to increase the clearance of felbamate. nih.gov Conversely, inhibitors of CYP3A4 might be expected to decrease its clearance, although this effect was not significant for felbamate in preclinical models. nih.gov
In addition to being a substrate, felbamate has demonstrated the ability to both inhibit and induce CYP enzymes. In vitro studies have shown that felbamate can inhibit CYP2C19. nih.gov This inhibition is clinically relevant as it can lead to reduced clearance of other drugs metabolized by this enzyme. nih.gov
Furthermore, there is evidence to suggest that felbamate can act as an inducer of CYP3A4. nih.govdoi.org This induction can lead to an increased metabolism of co-administered drugs that are substrates of CYP3A4, potentially reducing their efficacy. nih.gov One notable interaction observed in preclinical and clinical settings is with carbamazepine (B1668303), where felbamate administration leads to decreased plasma concentrations of carbamazepine and a corresponding increase in the concentration of its active metabolite, carbamazepine-10,11-epoxide. doi.org This interaction is attributed to a complex mechanism involving heteroactivation of CYP3A4-mediated metabolism of carbamazepine by felbamate. doi.org
Felbamate also interacts with other metabolic pathways. For example, it has been shown to inhibit the beta-oxidation of valproic acid, leading to a reduction in its clearance. nih.gov
The following tables summarize the key preclinical findings regarding the drug-drug interaction potential of felbamate, which may serve as a surrogate for understanding the potential interactions of this compound.
Table 1: Felbamate as a Substrate of Metabolic Enzymes
| Enzyme Family | Specific Enzyme | Finding | Implication for this compound |
| Cytochrome P450 | CYP3A4 | Substrate | Co-administration with CYP3A4 inducers or inhibitors may alter this compound plasma concentrations. |
| Cytochrome P450 | CYP2E1 | Substrate | Co-administration with CYP2E1 modulators could potentially affect this compound metabolism. |
Table 2: Felbamate as a Modulator of Metabolic Enzymes
| Enzyme Family | Specific Enzyme | Effect | Finding | Implication for this compound |
| Cytochrome P450 | CYP2C19 | Inhibition | In vitro inhibition observed | Potential to increase plasma concentrations of co-administered CYP2C19 substrates. |
| Cytochrome P450 | CYP3A4 | Induction | Appears to induce CYP3A4 activity | Potential to decrease plasma concentrations of co-administered CYP3A4 substrates. |
| Cytochrome P450 | CYP3A4 | Heteroactivation | Activates the metabolism of carbamazepine | Complex interaction potential with certain CYP3A4 substrates. |
| Beta-oxidation | - | Inhibition | Inhibits the clearance of valproic acid | Potential for interaction with drugs undergoing beta-oxidation. |
These preclinical findings for felbamate underscore the importance of conducting thorough in vitro and in vivo drug-drug interaction studies for this compound to fully characterize its interaction profile and ensure its safe use in combination with other medications.
Advanced Analytical Methodologies for Methylfelbamate Research
Development and Validation of Bioanalytical Methods for Methylfelbamate
The development and validation of bioanalytical methods are fundamental to accurately measure this compound in biological samples or pharmaceutical formulations. These processes ensure that the analytical methods are reliable, reproducible, and suitable for their intended purpose, such as pharmacokinetic studies or impurity profiling.
Chromatographic techniques are indispensable for the separation and quantification of this compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), are the cornerstones of modern bioanalysis for such compounds.
HPLC Methods: Studies have detailed the use of HPLC for the analysis of related compounds, with methyl felbamate (B1672329) often employed as an internal standard researchgate.netnih.govoup.com. For instance, a Solid-Phase Extraction (SPE)-HPLC procedure demonstrated robust performance for the determination of felbamate, a closely related compound, in serum nih.govoup.com. This method achieved good precision, with within-run coefficients of variation (CVs) as low as 2.9% and between-run CVs around 3.5% nih.govoup.com. The mean absolute recovery for SPE extraction was reported at 84.4% nih.govoup.com. Calibration curves for such methods are typically linear over a significant concentration range, for example, 5 to 200 mg/L, with limits of quantitation and detection set as low as 5 mg/L nih.govoup.com.
LC-MS/MS Methods: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it ideal for complex biological matrices nih.govnih.govglobalresearchonline.netresearchgate.netpnrjournal.com. A rapid LC-MS/MS method developed for felbamate demonstrated linearity from 2.5 to 500 ng/mL in plasma, with recoveries exceeding 97% and accuracies greater than 88% in human plasma nih.gov. This technique allows for the precise monitoring of specific ion transitions, such as m/z 239→117 for felbamate, enabling highly specific quantification nih.gov.
Table 1: Performance Characteristics of Chromatographic Methods for Felbamate Analysis
| Parameter | SPE-HPLC Method nih.govoup.com | LC-MS/MS Method nih.gov |
| Mean Absolute Recovery | 84.4% (SPE) | >97% (plasma) |
| Linearity Range | 5-200 mg/L | 2.5-500 ng/mL (plasma) |
| Within-Run Precision (CV) | 2.9% (at 50 mg/L) | Not specified, but accuracy >88% (human plasma) |
| Between-Run Precision (CV) | 3.3-3.5% (at 25-50 mg/L) | Not specified |
| LOQ/LOD | 5 mg/L | Not specified, but sensitive for ng/mL range |
| Internal Standard Used | Methyl felbamate | Carisoprodol |
Spectroscopic and spectrometric techniques are vital for the structural elucidation and identification of this compound and its potential metabolites or degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure, including the arrangement of atoms and functional groups e-enm.orgfrontiersin.orgnih.govnih.gov. While specific NMR data for this compound is not extensively detailed in the provided search results, NMR is a standard technique for confirming the identity and purity of chemical compounds and for characterizing metabolites in metabolomic studies e-enm.orgfrontiersin.orgnih.gov.
Mass Spectrometry (MS): MS is a powerful tool for determining the molecular weight and fragmentation patterns of molecules, aiding in their identification and quantification nih.govglobalresearchonline.netresearchgate.netpnrjournal.come-enm.orgfrontiersin.orgnih.gov. When coupled with chromatographic separation (LC-MS), it allows for the analysis of complex mixtures. High-resolution MS techniques, such as Orbitrap or Time-of-Flight (TOF), enable accurate mass determination, which is crucial for metabolite identification in untargeted metabolomics e-enm.org. Specific ion transitions monitored in MS/MS experiments, like those for felbamate (m/z 239→117), are key to selective quantification nih.gov. The chemical formula for this compound is C₁₂H₁₆N₂O₄, with a molecular weight of 252.27 g/mol biosynth.com.
Metabolite Quantification and Profiling Techniques
Metabolite quantification and profiling are essential for understanding the metabolic fate of this compound or related compounds within biological systems. These techniques aim to identify and quantify all detectable metabolites present in a sample.
Metabolomics: This field employs various analytical platforms, including LC-MS, GC-MS, and NMR, to analyze the complete set of metabolites in a biological sample e-enm.orgfrontiersin.orgnih.gov. Sample preparation typically involves extraction and clean-up steps to remove interfering substances and isolate the metabolites of interest globalresearchonline.netpnrjournal.come-enm.orgcreative-proteomics.com.
Targeted vs. Untargeted Profiling: Untargeted metabolomics provides a broad overview of all detectable metabolites, useful for discovering new metabolic pathways or biomarkers. Targeted metabolomics, conversely, focuses on quantifying a predefined set of known metabolites with high sensitivity and specificity, often using LC-MS/MS e-enm.orgfrontiersin.orgcreative-proteomics.com. These techniques are critical for elucidating the metabolic pathways involving this compound.
Isotope Labeling Techniques for Metabolic Tracking
Isotope labeling is a powerful strategy for tracing the metabolic pathways and kinetics of a compound within a biological system. By incorporating stable or radioactive isotopes into the molecule, its journey through biochemical reactions can be monitored.
Stable Isotope Labeling: Stable isotopes, such as deuterium (B1214612) (²H), ¹³C, or ¹⁵N, are commonly used. These labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry or NMR bitesizebio.comnih.govbiorxiv.orgckisotopes.comthermofisher.com. The availability of deuterated versions, such as this compound-d5 (CAS: 22131-25-5), facilitates its use in metabolic tracing studies cymitquimica.com.
Application in Research: Isotope labeling experiments allow researchers to quantify metabolic fluxes and understand how molecules are processed, transformed, and eliminated by biological systems bitesizebio.comnih.govbiorxiv.org. By tracking the labeled atoms, insights into the compound's absorption, distribution, metabolism, and excretion (ADME) can be gained.
Compound List:
this compound
Felbamate
Felbamate Methyl Impurity
this compound-d5
Computational and in Silico Approaches in Methylfelbamate Research
Molecular Modeling and Docking Studies of Methylfelbamate
Molecular modeling and docking are computational techniques used to predict how a drug molecule (ligand) interacts with a target protein at the atomic level. These methods are essential for elucidating the mechanism of action and for designing more potent and selective drugs.
The therapeutic effects of Felbamate (B1672329), and by extension its analogues like this compound, are attributed to a complex mechanism involving multiple protein targets. This multi-target action, or polypharmacology, is a key area of investigation. Docking studies for this class of compounds focus on several key neural proteins to understand their binding affinities and interaction patterns. patsnap.comdrugbank.com
Primary Protein Targets for Docking Studies:
N-methyl-D-aspartate (NMDA) Receptors: Felbamate is known to be an antagonist at the glycine (B1666218) recognition site of the NMDA receptor. patsnap.comdrugbank.com Molecular docking can model how this compound fits into this binding pocket, identifying key amino acid residues that stabilize the interaction and block receptor activation, thereby reducing excitatory neurotransmission that can lead to seizures. patsnap.com
Gamma-aminobutyric acid type A (GABA-A) Receptors: Felbamate also potentiates GABA-A receptor responses, which is the primary inhibitory neurotransmitter system in the brain. patsnap.comnih.gov Docking simulations can help visualize how the compound binds to allosteric sites on the GABA-A receptor, enhancing its inhibitory function and contributing to seizure control.
Voltage-Gated Sodium and Calcium Channels: The mechanism of Felbamate also involves the blockade of voltage-gated sodium and calcium channels. patsnap.com Computational models can predict the binding of this compound to these ion channels, explaining how it might reduce repetitive neuronal firing characteristic of epileptic activity.
| Protein Target | Function in Epilepsy | Potential Interaction with this compound |
|---|---|---|
| NMDA Receptor (Glycine Site) | Mediates excitatory neurotransmission; overactivation contributes to seizures. | Antagonistic binding to reduce neuronal hyperexcitability. patsnap.comdrugbank.com |
| GABA-A Receptor | Mediates inhibitory neurotransmission; enhancement helps control seizures. | Positive allosteric modulation to increase inhibitory tone. patsnap.comnih.gov |
| Voltage-Gated Sodium Channels | Responsible for the propagation of action potentials; implicated in seizure generation. | Blockade of the channel to prevent rapid, repetitive neuronal firing. patsnap.com |
| L-type Calcium Channels | Involved in neurotransmitter release and neuronal excitability. | Inhibition to reduce the release of excitatory neurotransmitters. patsnap.com |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Predictive Models
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. These models are invaluable for predicting the efficacy of new chemical entities without the need for immediate synthesis and testing.
A significant QSAR study was performed on a series of 46 carbamate (B1207046) anticonvulsants, including Felbamate. This research utilized quantum mechanics calculations, principal component analysis, and multiple linear regression to identify the key molecular features that influence the biological activity of this drug class. The resulting mathematical model demonstrated high predictive power, capable of forecasting the biological activity of new carbamate analogues with 85-90% accuracy.
The study identified five crucial structural descriptors that directly correlate with the anticonvulsant bioactivity of the carbamate family. These descriptors provide a quantitative basis for designing new analogues with potentially improved therapeutic profiles.
| Descriptor Type | Description | Significance in Predicting Bioactivity |
|---|---|---|
| Electronic | Properties related to the electron distribution in the molecule. | Influences how the molecule interacts with polar residues in the target's binding site. |
| Steric | Describes the size and shape of the molecule. | Determines the goodness of fit within the receptor pocket. |
| Topological | Quantifies aspects of molecular structure, such as branching and connectivity. | Relates to the overall architecture and flexibility of the compound. |
| Quantum Chemical | Parameters derived from quantum mechanics, such as orbital energies. | Provides a more precise description of the molecule's reactivity and interaction potential. |
| Hydrophobicity | Measures the molecule's affinity for nonpolar environments. | Crucial for crossing the blood-brain barrier and interacting with hydrophobic pockets in the target protein. |
Systems Pharmacology and Network Analysis of this compound Actions
Systems pharmacology moves beyond the "one drug, one target" paradigm to analyze how a drug affects the complex network of interactions within a biological system. dntb.gov.ua This approach is particularly relevant for drugs like Felbamate, which exhibit polypharmacology by acting on multiple targets. patsnap.com Network analysis helps to map the relationships between drug targets, disease-related genes, and biological pathways to uncover mechanisms of action and predict new therapeutic uses.
A network-based investigation into therapies for acute ischemic stroke identified Felbamate as a potential candidate drug for promoting neuroprotection and neurorepair. By integrating data on disease-gene associations and the protein-protein interactome, the study constructed a molecular network for the disease. Analysis of this network revealed multi-module structures and identified existing drugs that could potentially modulate these disease pathways. Felbamate, along with other compounds like methylphenobarbital and memantine, was highlighted for its potential value in treating acute ischemic stroke, demonstrating the power of network analysis to repurpose existing drugs for new indications.
This approach could similarly be applied to epilepsy by constructing networks of genes and proteins implicated in epileptogenesis. By mapping the known targets of this compound onto this network, researchers could identify how the drug modulates the entire disease system, potentially revealing synergistic interactions and identifying new combination therapies. mdpi.com
Artificial Intelligence and Machine Learning in Drug Discovery for this compound Analogues
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by enabling rapid analysis of vast datasets to identify novel drug candidates and personalize treatments. For a condition as complex as epilepsy, AI offers powerful tools for designing new analogues of existing drugs like this compound.
Key Applications of AI/ML in Anticonvulsant Discovery:
Virtual Screening and Hit Identification: ML models can be trained on large chemical libraries with known biological activities to predict which new compounds are likely to be effective anticonvulsants. For instance, ML models have been successfully developed to identify novel compounds with protective effects in the 6 Hz seizure model, an important screening test for drugs effective against partial seizures.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By learning the principles of chemical structure and biological activity, these models can propose novel carbamate analogues optimized for high efficacy and better safety profiles.
Personalized Medicine: AI is being used to predict which anti-seizure medication will be most effective for an individual patient. A deep learning model developed using clinical information from nearly 1,800 patients showed potential in predicting treatment success with the first prescribed medication. This approach could help avoid the lengthy trial-and-error process often involved in epilepsy treatment.
| AI/ML Technique | Application in Drug Discovery | Example in Anticonvulsant Research |
|---|---|---|
| Ensemble Learning | Combines multiple models to improve predictive accuracy for identifying active compounds. | Used to create robust classifiers for identifying novel anticonvulsants active in the 6 Hz seizure model. |
| Deep Learning (e.g., Transformer Models) | Analyzes complex, multi-dimensional patient data to predict treatment outcomes. | Developed a model to predict personalized responses to different anti-seizure medications based on clinical factors. |
| Generative Adversarial Networks (GANs) | Generates novel molecular structures with optimized pharmacological properties. | Can be used to design new this compound analogues with potentially higher potency and fewer side effects. |
| Support Vector Machines (SVM) | A classification algorithm used for virtual screening and predicting bioactivity. | Applied in QSAR studies to classify compounds based on their potential anticonvulsant activity. |
Future Directions and Emerging Research Avenues for Methylfelbamate
Exploration of Novel Therapeutic Indications Based on Molecular Insights
The primary mechanism of action of felbamate (B1672329), the parent compound of Methylfelbamate, involves the modulation of the N-methyl-D-aspartate (NMDA) receptor, a critical component in excitatory neurotransmission in the central nervous system. nih.govwikipedia.orgnih.govnih.gov This understanding opens the door to investigating this compound for a range of neurological conditions beyond epilepsy where NMDA receptor dysfunction is implicated. nih.gov
Table 10.1.1: Potential Novel Therapeutic Indications for this compound Based on NMDA Receptor Antagonism
| Therapeutic Area | Rationale for Exploration |
| Neuropathic Pain | NMDA receptor activation is a key mechanism in the development and maintenance of central sensitization, a hallmark of neuropathic pain. |
| Neurodegenerative Diseases | Excitotoxicity, mediated by excessive NMDA receptor activation, is implicated in the neuronal damage seen in conditions like Alzheimer's and Parkinson's disease. |
| Traumatic Brain Injury (TBI) | Secondary injury cascades following TBI often involve excitotoxicity, suggesting a potential neuroprotective role for NMDA receptor antagonists. |
Neuropathic Pain: Preclinical studies have demonstrated that felbamate can alleviate abnormal pain sensations in animal models of peripheral neuropathy. nih.gov This suggests that this compound, with a potentially similar mechanism, could be explored for various neuropathic pain states.
Neurodegenerative Diseases: The role of NMDA receptor-mediated excitotoxicity in the pathophysiology of Alzheimer's disease and Parkinson's disease suggests that antagonists like this compound could offer a neuroprotective strategy. nih.gov
Traumatic Brain Injury (TBI): The secondary neuronal damage following a traumatic brain injury is often mediated by excitotoxic mechanisms. The application of NMDA receptor antagonists is a rational approach to mitigate this damage.
Development of Advanced Preclinical Models for this compound Research
To better predict the clinical efficacy of this compound and to explore its mechanisms of action in a more nuanced manner, the development of advanced preclinical models is crucial. Traditional animal models, while valuable, have limitations in fully recapitulating the complexity of human neurological disorders.
Rodent Models of Drug-Resistant Epilepsy: Given that felbamate is often used for refractory epilepsy, rodent models that mimic drug resistance are particularly relevant. nih.govtechnologynetworks.com These models can be used to investigate the efficacy of this compound in overcoming resistance mechanisms.
Zebrafish Larvae Models: The zebrafish larva offers a high-throughput in vivo model for studying seizure-like behaviors and for the rapid screening of potential anti-epileptic compounds. googleapis.comresearchgate.netsemanticscholar.org This model could be adapted to screen for the efficacy of this compound and its derivatives.
Human Pluripotent Stem Cell (hPSC)-Derived Neuronal Models and Organoids: These in vitro models provide a human-specific platform to study the effects of this compound on neuronal activity and network function. afjbs.comnih.govfrontiersin.orgd-nb.info Brain organoids, in particular, can model aspects of human brain development and disease, offering a more physiologically relevant system for drug screening. nih.gov
Table 10.2.1: Comparison of Advanced Preclinical Models for this compound Research
| Model Type | Advantages | Potential Applications for this compound |
| Rodent Models of Drug-Resistant Epilepsy | - Well-established protocols- Mimic aspects of clinical drug resistance | - Efficacy testing in refractory seizure models- Investigation of mechanisms of drug resistance |
| Zebrafish Larvae Models | - High-throughput screening capabilities- Genetic tractability | - Rapid screening of this compound derivatives- Identification of genetic modifiers of drug response |
| hPSC-Derived Neuronal Models and Organoids | - Human-specific genetics and physiology- Potential for personalized medicine approaches | - Studying drug effects on human neuronal networks- Investigating disease mechanisms in a patient-specific context |
Integration of Multi-Omics Data for Comprehensive Understanding
A deeper understanding of the molecular mechanisms of this compound and the factors influencing patient response can be achieved through the integration of multi-omics data. This approach allows for a systems-level view of drug action and disease pathophysiology.
Genomic Studies: Identifying genetic biomarkers, such as polymorphisms in genes encoding drug transporters or metabolizing enzymes, could help predict patient response to this compound. nih.govnih.gov
Proteomic Analyses: Proteomics can be used to identify the protein targets of this compound and to understand the downstream signaling pathways affected by the drug. researchgate.netnih.govd-nb.info This can provide insights into its mechanism of action and potential off-target effects.
Metabolomic Profiling: Metabolomics can reveal changes in the metabolic landscape of cells or organisms in response to this compound treatment. nih.govtechnologynetworks.commdpi.comnih.gov This can help to identify biomarkers of drug efficacy and to understand the metabolic consequences of drug action.
Table 10.3.1: Applications of Multi-Omics Approaches in this compound Research
| Omics Type | Research Focus | Potential Outcomes |
| Genomics | Identification of genetic variants associated with drug response. | - Predictive biomarkers for efficacy- Personalized medicine strategies |
| Proteomics | Characterization of drug-protein interactions and downstream signaling pathways. | - Elucidation of mechanism of action- Identification of novel drug targets |
| Metabolomics | Profiling of metabolic changes in response to drug treatment. | - Biomarkers of drug efficacy and toxicity- Understanding of metabolic effects of the drug |
While specific multi-omics studies on this compound are yet to be extensively published, the application of these technologies to other anti-epileptic drugs demonstrates their potential to revolutionize our understanding and use of such compounds. nih.govtechnologynetworks.comnih.govnih.gov
Innovations in Targeted Delivery Systems for this compound and its Prodrugs
Enhancing the therapeutic index of this compound may be possible through the development of innovative drug delivery systems that can target the compound to its site of action in the brain while minimizing systemic exposure.
Prodrugs: Designing prodrugs of this compound could improve its pharmacokinetic properties, such as its ability to cross the blood-brain barrier. cureepilepsy.org A patent for felbamate derivatives designed to prevent the formation of toxic metabolites highlights the interest in this approach. google.com
Nanocarriers: Encapsulating this compound in nanocarriers, such as liposomes or polymeric nanoparticles, could facilitate its transport across the blood-brain barrier and allow for controlled release. nih.govmiami.edumdpi.com A study on a chitosan-based nasal nanosuspension of felbamate has shown promise for brain delivery. afjbs.com
Bioconjugates: Attaching this compound to molecules that can actively be transported into the brain, such as antibodies or peptides that bind to specific receptors on the blood-brain barrier, represents a highly targeted delivery strategy. wikipedia.org
Table 10.4.1: Targeted Delivery Strategies for this compound
| Delivery System | Mechanism of Action | Potential Advantages |
| Prodrugs | Chemical modification to enhance properties like lipophilicity or transporter affinity. | - Improved blood-brain barrier penetration- Reduced systemic toxicity |
| Nanocarriers | Encapsulation of the drug in nano-sized particles. | - Enhanced transport across the blood-brain barrier- Controlled and sustained drug release |
| Bioconjugates | Attachment of the drug to a brain-targeting moiety. | - High specificity for brain tissue- Potential for cell-type specific delivery |
The continued exploration of these future research avenues holds the promise of unlocking the full therapeutic potential of this compound, potentially expanding its clinical applications and improving outcomes for patients with a variety of neurological disorders.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Methylfelbamate with high purity, and how can researchers validate its chemical identity?
- Methodological Answer : Synthesis typically involves condensation reactions between phenylpropanolamine derivatives and carbamate precursors under controlled pH and temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization is recommended. Characterization requires a combination of H/C NMR (to confirm functional groups and stereochemistry), HPLC (≥98% purity threshold), and mass spectrometry (exact mass verification). For validation, cross-reference spectral data with published literature and include negative controls (e.g., unreacted precursors) in analyses .
Q. How should researchers design in vitro assays to evaluate this compound’s pharmacological activity?
- Methodological Answer : Use cell-based models (e.g., neuronal cell lines for anticonvulsant studies) with dose-response curves (0.1–100 µM range). Include positive controls (e.g., phenobarbital for GABAergic activity) and negative controls (vehicle-only treatments). Measure outcomes like IC or EC using fluorometric or colorimetric assays (e.g., calcium flux for receptor activity). Replicate experiments ≥3 times, and apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .
Q. What are the best practices for documenting this compound’s physicochemical properties?
- Methodological Answer : Report solubility in polar/nonpolar solvents (e.g., water, DMSO), logP (octanol-water partition coefficient), and melting point (DSC/TGA analysis). Use standardized formats (e.g., IUPAC nomenclature for chemical names) and provide raw data in supplementary materials. Align with FAIR principles: store datasets in repositories like Figshare with metadata detailing instrumentation (e.g., Shimadzu HPLC model) and experimental conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across studies?
- Methodological Answer : Discrepancies in bioavailability or half-life may arise from species-specific metabolism or dosing protocols. Conduct cross-species pharmacokinetic studies (rodent vs. primate) under standardized conditions (fasted state, IV/PO administration). Use LC-MS/MS for plasma concentration analysis and compartmental modeling (e.g., non-linear mixed-effects modeling) to compare parameters. Reconcile findings via systematic reviews focusing on covariates like age, sex, and enzyme polymorphisms .
Q. What strategies optimize experimental design for this compound’s neurotoxicity profiling?
- Methodological Answer : Employ tiered testing: (1) in silico toxicity prediction (e.g., QSAR models using ADMET predictors), (2) in vitro neuroinflammatory assays (microglial activation markers like IL-6/TNF-α), and (3) in vivo behavioral assessments (e.g., rotarod tests for motor coordination). Use factorial designs to test interactions between dose and exposure duration. Include sham-operated controls and blinded evaluators to minimize bias .
Q. How should researchers integrate computational chemistry with experimental data to refine this compound’s mechanism of action?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against hypothesized targets (e.g., NMDA receptors) using crystallographic structures (PDB IDs). Validate predictions with electrophysiology (patch-clamp) or SPR (binding affinity). Compare computational binding energies with experimental IC values. Use machine learning (e.g., Random Forest) to identify structural analogs with enhanced activity .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
- Methodological Answer : Apply non-linear regression (log-dose vs. response) to calculate EC values. Use mixed-effects models for longitudinal data (e.g., repeated-measures ANOVA). For non-normal distributions, employ non-parametric tests (Mann-Whitney U). Report 95% confidence intervals and effect sizes (Cohen’s d). Pre-register analysis plans on platforms like Open Science Framework to reduce bias .
Q. How can researchers ensure reproducibility in this compound’s synthesis and bioactivity assays?
- Methodological Answer : Publish step-by-step protocols in electronic lab notebooks (e.g., LabArchives) with raw spectra and chromatograms. Share compound samples via repositories like Sigma-Aldergy’s MolPort. Adhere to CHEMRICH standards for reaction reporting (solvent purity, catalyst loading). For assays, include detailed SOPs in supplementary materials and validate with inter-laboratory studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
